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Compound of Interest

Compound Name:
5-Methylthiophene-3-carboxylic

acid

Cat. No.: B102785 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsnotizen bieten detaillierte Protokolle und technische Daten für die Synthese

von 2-Aminothiophen-3-carbonsäureestern mittels der Gewald-Reaktion. Diese vielseitige

Mehrkomponentenreaktion ist ein grundlegendes Werkzeug in der medizinischen Chemie zur

Herstellung hochsubstituierter Thiophene, die als wichtige Bausteine für die Entwicklung von

pharmazeutischen Wirkstoffen dienen.[1][2]

Einleitung
Die Gewald-Reaktion, erstmals 1965 von Karl Gewald beschrieben, ist eine Eintopfsynthese,

bei der ein Keton oder Aldehyd, ein α-Cyanoester und elementarer Schwefel in Gegenwart

einer Base zu einem polysubstituierten 2-Aminothiophen kondensiert werden.[3] Die Produkte

dieser Reaktion sind wertvolle Intermediate für die Synthese einer Vielzahl von biologisch

aktiven Molekülen, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende

Wirkstoffe.[4] Die milde Reaktionsbedingungen und die leichte Verfügbarkeit der

Ausgangsmaterialien tragen zur breiten Anwendbarkeit dieser Methode bei.[5]

Reaktionsmechanismus
Der Mechanismus der Gewald-Reaktion beginnt mit einer Knoevenagel-Kondensation

zwischen der Carbonylverbindung und dem α-Cyanoester, um ein stabiles α,β-ungesättigtes
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Nitril-Intermediat zu bilden.[6] Darauf folgt die Addition von Schwefel und eine anschließende

Zyklisierung und Tautomerisierung, die zum gewünschten 2-Aminothiophen-Produkt führt.
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Abbildung 1: Allgemeiner Mechanismus der Gewald-Reaktion.

Datenpräsentation: Reaktionsbedingungen und
Ausbeuten
Die Ausbeute der Gewald-Reaktion wird von verschiedenen Faktoren beeinflusst, darunter die

Wahl der Ausgangsmaterialien, des Lösungsmittels, der Base und der Reaktionstemperatur.

Die folgende Tabelle fasst repräsentative Ergebnisse für die Synthese verschiedener 2-

Aminothiophen-3-carbonsäureester zusammen.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Notes_Protocols_Microwave_Assisted_Synthesis_of_2_Aminothiophene_3_carboxylic_Acid_Derivatives.pdf
https://www.benchchem.com/product/b102785?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Keton/A
ldehyd

α-
Cyanoe
ster

Base
Lösung
smittel

Method
e

Zeit
Ausbeut
e (%)

Referen
z

Cyclohex

anon

Ethylcya

noacetat

Morpholi

n
Ethanol

Konventi

onell
3.5 h 79 [7]

Acetophe

non

Ethylcya

noacetat

Morpholi

n
Ethanol

Konventi

onell
40 h 70 [3]

4-

Nitroacet

ophenon

Ethylcya

noacetat

Triethyla

min
Ethanol

Mikrowell

e
46 min - [8]

Cyclopen

tanon

Ethylcya

noacetat
Pyrrolidin DMF

Mikrowell

e
30 min 85 [4]

Butan-2-

on

Ethylcya

noacetat

KF-

Aluminiu

moxid

-
Mikrowell

e
4 min 92 [7]

Ethylacet

oacetat

Malononi

tril

Piperidini

umborat

EtOH/H₂

O

Konventi

onell
25 min 95 [9]

Experimentelle Protokolle
Protokoll 1: Konventionelle Synthese von Ethyl-2-amino-
4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxylat
Dieses Protokoll beschreibt eine typische Vorgehensweise für die Gewald-Synthese unter

konventioneller Heizung.

Materialien:

Cyclohexanon

Ethylcyanoacetat

Elementarer Schwefel
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Morpholin

Ethanol

Durchführung:

In einem 250-ml-Rundkolben werden Cyclohexanon (0,1 mol), Ethylcyanoacetat (0,1 mol)

und elementarer Schwefel (0,1 mol) in 50 ml Ethanol suspendiert.

Unter Rühren wird Morpholin (0,1 mol) langsam zugetropft.

Die Reaktionsmischung wird für 3-4 Stunden bei 50 °C gerührt. Der Fortschritt der Reaktion

kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.

Das ausgefallene Produkt wird durch Filtration gesammelt, mit kaltem Ethanol gewaschen

und an der Luft getrocknet.

Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.

B. Ethanol) erfolgen.

Protokoll 2: Mikrowellen-unterstützte Synthese von 2-
Aminothiophen-Derivaten
Die Anwendung von Mikrowellenbestrahlung kann die Reaktionszeiten drastisch verkürzen und

die Ausbeuten verbessern.[4][6]

Materialien:

Geeignetes Keton oder Aldehyd (1,0 mmol)

Ethylcyanoacetat (1,1 mmol)

Elementarer Schwefel (1,1 mmol)

Base (z.B. Pyrrolidin, 1,0 mmol)[4]
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Lösungsmittel (z.B. DMF, 3 ml)[4]

Durchführung:

In einem 5-ml-Mikrowellenreaktionsgefäß werden das Keton/Aldehyd, Ethylcyanoacetat,

Schwefel und die Base im gewählten Lösungsmittel vorgelegt.

Das Gefäß wird versiegelt und in den Mikrowellenreaktor gestellt.

Die Mischung wird bei einer festgelegten Temperatur (z. B. 50-120 °C) für eine bestimmte

Zeit (z. B. 2-48 Minuten) bestrahlt.[6]

Nach Abschluss der Reaktion wird das Gefäß auf Raumtemperatur abgekühlt.

Die Reaktionsmischung wird in einen Scheidetrichter mit Ethylacetat (20 ml) überführt und

nacheinander mit Wasser (3 x 20 ml) und gesättigter Kochsalzlösung (20 ml) gewaschen.

Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im

Vakuum am Rotationsverdampfer eingeengt.

Der rohe Rückstand wird durch Flash-Säulenchromatographie an Kieselgel mit einem

geeigneten Eluentensystem (z. B. Hexan/Ethylacetat) gereinigt, um das reine 2-

Aminothiophen-Derivat zu erhalten.[6]

Das Endprodukt wird mittels geeigneter analytischer Techniken (¹H-NMR, ¹³C-NMR, MS

usw.) charakterisiert.
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Abbildung 2: Allgemeiner Arbeitsablauf für die Mikrowellen-Synthese.

Anwendungen in der Arzneimittelentwicklung
2-Aminothiophen-3-carbonsäureester sind eine Klasse von "privileged structures" in der

medizinischen Chemie. Sie dienen als Ausgangsstoffe für die Synthese von Wirkstoffen mit

einem breiten Spektrum an biologischen Aktivitäten.

Enzyminhibitoren: Viele Derivate zeigen eine hemmende Wirkung auf verschiedene Enzyme.

Beispielsweise wurden Thieno[2,3-d]pyrimidin-Derivate, die aus Gewald-Produkten

synthetisiert wurden, als potente Inhibitoren der humanen Leukozyten-Elastase und von

Kinasen wie PI3K identifiziert.[10]
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Antitumor-Wirkstoffe: Bestimmte 2-Aminothiophen-3-carbonsäureester-Derivate haben eine

selektive zytostatische Aktivität gegen verschiedene Tumorzelllinien gezeigt, einschließlich

Prostatakrebs- und Nierenkarzinomzellen.[11] Diese Verbindungen können den Zellzyklus in

der G1-Phase arretieren und Apoptose induzieren.[11]

Antileishmaniale Aktivität: Neuere Studien haben gezeigt, dass 2-Aminothiophen-Derivate

vielversprechende Kandidaten für die Entwicklung neuer Medikamente gegen Leishmaniose

sind.[12]
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Abbildung 3: Hemmung eines Kinase-Signalwegs durch ein 2-Aminothiophen-Derivat.

Fazit
Die Gewald-Synthese bleibt eine äußerst relevante und effiziente Methode zur Herstellung von

2-Aminothiophen-3-carbonsäureestern. Die Flexibilität bei der Wahl der Ausgangsmaterialien

und die Möglichkeit, die Reaktionsbedingungen (konventionell oder mikrowellen-unterstützt)

anzupassen, ermöglichen den Zugang zu einer großen Vielfalt von Strukturen für die

Wirkstoffforschung. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage

für Forscher, um diese leistungsstarke Reaktion in ihren Synthesestrategien zu

implementieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b102785#gewald-synthesis-of-aminothiophene-
carboxylic-acid-esters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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